molecular formula C12H18BrNO4S B603113 [(4-bromo-3-propoxyphenyl)sulfonyl](2-methoxyethyl)amine CAS No. 1246822-97-8

[(4-bromo-3-propoxyphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B603113
CAS No.: 1246822-97-8
M. Wt: 352.25g/mol
InChI Key: FXFKACPIJGUUSA-UHFFFAOYSA-N
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Description

(4-bromo-3-propoxyphenyl)sulfonylamine is an organic compound characterized by the presence of a bromo-substituted phenyl ring, a sulfonyl group, and a methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps. One common approach is the sulfonylation of a bromo-substituted phenol with a sulfonyl chloride, followed by the introduction of the propoxy group through an etherification reaction. The final step involves the reaction of the sulfonylated intermediate with 2-methoxyethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: (4-bromo-3-propoxyphenyl)sulfonylamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromo-3-propoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to active sites, while the bromo and methoxyethylamine groups contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

  • (4-bromo-3-propoxyphenyl)sulfonylamine
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness: (4-bromo-3-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S/c1-3-7-18-12-9-10(4-5-11(12)13)19(15,16)14-6-8-17-2/h4-5,9,14H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFKACPIJGUUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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